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Introduction
Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in cellular processes

such as metabolism, DNA repair, and aging. Identifying the substrates of these enzymes is

fundamental to understanding their biological functions and for developing therapeutic

interventions. Mass spectrometry (MS)-based proteomics has emerged as a powerful and

indispensable tool for the large-scale, unbiased identification and quantification of sirtuin

substrates. This document provides detailed application notes and protocols for the

identification of sirtuin substrates using two primary quantitative mass spectrometry

approaches: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free

Quantification (LFQ).

Core Concepts in Mass Spectrometry-Based
Substrate Identification
The general strategy for identifying sirtuin substrates involves comparing the acetylation levels

of proteins or peptides between two cell or tissue populations with different sirtuin activity

levels. This is typically achieved by genetic manipulation (e.g., knockout or overexpression of a
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sirtuin gene) or pharmacological treatment with sirtuin inhibitors or activators. A protein is

considered a putative substrate if the acetylation of one or more of its lysine residues is

significantly increased upon sirtuin knockout/inhibition or decreased upon sirtuin

overexpression/activation.

Key techniques include:

Enrichment of acetylated peptides: Due to the low stoichiometry of acetylation, enrichment of

acetylated peptides from a complex protein digest is crucial. This is commonly achieved

using antibodies that specifically recognize acetyl-lysine (Ac-K).

Quantitative Mass Spectrometry: To compare acetylation levels between different samples,

quantitative MS methods are employed. The two most common methods are SILAC and

LFQ.

Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully employed

mass spectrometry to identify sirtuin substrates.

Table 1: Identification of SIRT1-Responsive Acetylation Sites[1]

Category Number of Sites/Proteins

Total Lysine Acetylation Sites Identified 4,623

Total Proteins Identified with Acetylation 1,800

Quantified Lysine Acetylation Sites 4,130

Proteins in RNA Spliceosome with Increased

Acetylation upon SIRT1 Knockout
30

Table 2: Identification of SIRT2-Regulated Acetylation Sites[2]
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Condition Number of Sites Number of Proteins Fold Change Cutoff

Increased Acetylation

with SIRT2

Knockdown

896 610 > 1.5-fold

Decreased Acetylation

with SIRT2

Overexpression

509 361 > 1.5-fold

Proteins Meeting Both

Criteria
- 184 -

Total Unique

Acetylation Sites

Identified

2,846 1,414 -

Table 3: Identification of SIRT3 Substrates in Mouse Liver Mitochondria[3]

Category Number of Sites/Proteins

Identified SIRT3-Specific Substrates (Sites) 283

Identified SIRT3-Specific Substrates (Proteins) 136

Independently Validated acK Peptides (SRM-

MS)
7

Table 4: Identification of Putative SIRT7 Substrates[4]

Category Number of Sites/Proteins Fold Change Cutoff

Total Quantified Acetylation

Sites
1,493 in 789 proteins -

Putative Substrates with

Increased Acetylation in

SIRT7-/- cells

261 in 176 proteins ≥ 2-fold

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.pnas.org/doi/10.1073/pnas.1302961110
https://www.researchgate.net/publication/317275987_Quantitative_proteome-based_systematic_identification_of_SIRT7_substrates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways involving sirtuins and the experimental

workflows for substrate identification.
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Caption: SIRT1 Signaling Pathway.
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Caption: SILAC Workflow for Sirtuin Substrate ID.[1][5][6]
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Caption: Label-Free Workflow for Sirtuin Substrate ID.[2][3]
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Protocol 1: SILAC-Based Identification of Sirtuin
Substrates
This protocol outlines the key steps for identifying sirtuin substrates using Stable Isotope

Labeling by Amino acids in Cell culture (SILAC).[1][5][6]

1. SILAC Labeling of Cells:

Culture two populations of cells (e.g., wild-type and sirtuin knockout) in parallel.

For the "light" population (wild-type), use SILAC DMEM supplemented with normal lysine

(Lys0).

For the "heavy" population (sirtuin knockout), use SILAC DMEM supplemented with a heavy

isotope-labeled lysine (e.g., ¹³C₆-Lysine or Lys6).

Culture the cells for at least five to six cell doublings to ensure complete incorporation of the

labeled amino acids.

2. Cell Lysis and Protein Extraction:

Harvest the "light" and "heavy" cell populations.

Mix equal numbers of cells from both populations.

Lyse the mixed cell pellet in a suitable lysis buffer (e.g., NP-40 lysis buffer containing 50 mM

Tris pH 7.4, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).

Clarify the lysate by centrifugation to remove cellular debris.

3. Protein Digestion:

Quantify the protein concentration in the lysate.

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
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4. Enrichment of Acetylated Peptides:

Use an anti-acetyllysine antibody conjugated to agarose beads to immunoprecipitate the

acetylated peptides from the total peptide mixture.

Wash the beads extensively to remove non-specifically bound peptides.

Elute the enriched acetylated peptides.

5. LC-MS/MS Analysis:

Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., LTQ Orbitrap

Velos) coupled with a nano-HPLC system.[1]

Peptides are separated on a reverse-phase column using a gradient of acetonitrile in 0.1%

formic acid.

The mass spectrometer should be operated in a data-dependent mode, acquiring MS/MS

spectra for the most intense precursor ions.

6. Data Analysis:

Use a database search engine (e.g., Sequest, MaxQuant) to identify the peptides from the

MS/MS spectra.

Quantify the relative abundance of the "heavy" and "light" forms of each identified acetylated

peptide. The ratio of heavy to light signal indicates the change in acetylation at that site in the

sirtuin knockout cells compared to wild-type.

Set a threshold for significant changes in acetylation (e.g., >1.5 or 2-fold increase) to identify

putative sirtuin substrates.

Protocol 2: Label-Free Quantification for Sirtuin
Substrate Identification
This protocol details a label-free approach for identifying sirtuin substrates, which is particularly

useful for in vivo studies using animal models.[2][3]
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1. Sample Preparation:

Prepare biological replicates for each condition (e.g., liver mitochondria from wild-type and

SIRT3 knockout mice).[3]

Extract proteins from each sample individually.

Digest the proteins from each sample into peptides using trypsin.

2. Enrichment of Acetylated Peptides:

For each individual sample, enrich the acetylated peptides using anti-acetyllysine antibody-

conjugated beads.

3. LC-MS/MS Analysis:

Analyze each enriched peptide sample separately by LC-MS/MS.

It is crucial to ensure high reproducibility in the chromatography and mass spectrometry

analysis across all samples.

4. Data Analysis:

Use a label-free quantification algorithm (e.g., MS1 Filtering) to determine the relative

abundance of each acetylated peptide across all samples based on the precursor ion signal

intensity.[3]

Perform statistical analysis to identify peptides with significantly different abundances

between the experimental groups.

Putative substrates are those with a statistically significant increase in acetylation in the

sirtuin knockout/knockdown samples compared to the control.

5. Validation of Putative Substrates:

Independent validation of a subset of identified substrates is recommended.
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Selected Reaction Monitoring (SRM) mass spectrometry can be used for targeted

quantification of specific acetylated peptides using stable isotope-labeled synthetic peptides

as internal standards.[3]

Alternatively, western blotting with site-specific acetyl-lysine antibodies (if available) or in

vitro deacetylation assays with recombinant sirtuin and the putative substrate can be

performed.

Conclusion
Mass spectrometry-based proteomics provides a robust and comprehensive platform for the

discovery of sirtuin substrates. Both SILAC and label-free quantification methods offer powerful

means to identify and quantify changes in protein acetylation in response to altered sirtuin

activity. The choice between these methods will depend on the specific experimental system

and research question. The protocols and data presented here serve as a guide for

researchers aiming to unravel the complex roles of sirtuins in cellular physiology and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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